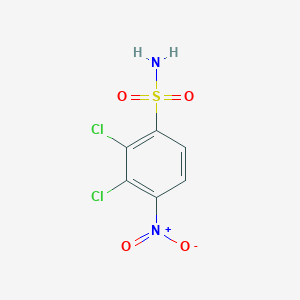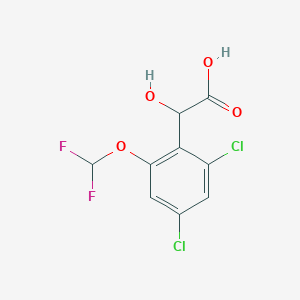
2-Chloro-4-ethenylbenzoyl chloride
Overview
Description
2-Chloro-4-ethenylbenzoyl chloride is an organochlorine compound that features a benzoyl chloride group substituted with a chlorine atom and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethenylbenzoyl chloride typically involves the chlorination of 4-ethenylbenzoic acid or its derivatives. One common method is the reaction of 4-ethenylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions, which results in the formation of the corresponding benzoyl chloride derivative. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chlorination process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethenylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of dihalo derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol), typically under basic conditions.
Addition Reactions: Reagents such as bromine (Br₂) or hydrogen chloride (HCl) are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Amides and esters.
Addition: Dihalo derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-4-ethenylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethenylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. The ethenyl group can undergo electrophilic addition reactions, further expanding the compound’s reactivity profile. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl Chloride: Similar in structure but lacks the ethenyl group, making it less reactive in addition reactions.
2,4-Dichlorobenzoyl Chloride: Contains an additional chlorine atom, which further increases its reactivity towards nucleophiles.
4-Ethenylbenzoyl Chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4-ethenylbenzoyl chloride is unique due to the presence of both the chlorine atom and the ethenyl group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-chloro-4-ethenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPIPOCMBLDOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















